molecular formula C7H7ClN2O3 B6228848 methyl 6-chloro-3-methoxypyrazine-2-carboxylate CAS No. 21874-55-5

methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Cat. No.: B6228848
CAS No.: 21874-55-5
M. Wt: 202.6
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Description

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is an organic compound with the molecular formula C7H7ClN2O3. It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a carboxylate ester at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-methoxypyrazine-2-carboxylate typically involves the chlorination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound finds applications in the flavor and fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-2-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Methyl 6-chloro-3-methylpyridine-2-carboxylate: Another related compound with a methyl group at the 3rd position instead of a methoxy group.

Uniqueness

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is unique due to the presence of both a chlorine atom and a methoxy group on the pyrazine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

21874-55-5

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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